SF-1-087
描述
属性
分子式 |
C34H40N2O8S |
|---|---|
分子量 |
636.76 |
IUPAC 名称 |
4-(2-(N-(tert-Butoxycarbonyl)-4-methylphenylsulfonamido)-N-(4-cyclohexylbenzyl)acetamido)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C34H40N2O8S/c1-23-10-17-28(18-11-23)45(42,43)36(33(41)44-34(2,3)4)22-31(38)35(27-16-19-29(32(39)40)30(37)20-27)21-24-12-14-26(15-13-24)25-8-6-5-7-9-25/h10-20,25,37H,5-9,21-22H2,1-4H3,(H,39,40) |
InChI 键 |
PZIAIBCFVUIGPT-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C(OC(C)(C)C)=O)S(=O)(C4=CC=C(C)C=C4)=O)=O)C=C1O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SF-1-087; SF1-087; SF-1087 |
产品来源 |
United States |
Chemical Synthesis and Methodological Advancements for Sf 1 087 and Analogues
Synthetic Routes to the Core Structure of SF-1-087
The synthesis of this compound and related compounds often employs a convergent synthetic strategy, bringing together key molecular fragments. A central component in the synthesis of this compound is 4-amino-salicylic acid. Its carboxylic acid and hydroxyl functional groups are stepwise protected in a single pot, typically through two rounds of treatment with benzyl (B1604629) bromide (BnBr) and potassium tert-butoxide (KOtBu) as a base, yielding an aniline (B41778) intermediate researchgate.net.
In parallel, the sulfonamide portion of the target molecules is prepared. This involves treating glycine (B1666218) methyl ester with p-tosyl chloride (p-TsCl), followed by methylation of the nitrogen atom of the resulting sulfonamide with methyl iodide (MeI). Subsequent hydrolysis of the methyl ester, often facilitated by lithium hydroxide, furnishes the free acid researchgate.net.
The final stages of the synthesis involve coupling these prepared fragments. For the specific production of this compound, an intermediate compound (referred to as 40 in some literature) undergoes re-tert-butoxycarbonylation of its NH group, followed by standard hydrogenolytic debenzylation to yield this compound (referred to as 43) researchgate.netwikipedia.org. An alternative pathway involving direct hydrogenolytic debenzylation of the same intermediate (40) leads to SF-1-083 researchgate.netwikipedia.org.
Optimization of Synthetic Methodologies for this compound Production
Information explicitly detailing the optimization of synthetic methodologies for this compound production, such as improvements in yield, purity, or large-scale efficiency, was not extensively found in the reviewed literature. Research efforts predominantly focused on the structure-activity relationship (SAR) studies, where modifications to the chemical structure were explored to optimize the compound's biological activity rather than the synthetic process itself researchgate.net. For example, changes in specific R1 and X groups (discussed in Section 2.3) were investigated to enhance inhibitory activity, which represents an optimization of the compound's properties for its intended research application rather than a direct optimization of its manufacturing process researchgate.net.
Design and Synthesis of Structural Analogues of this compound for Research Purposes
The design and synthesis of structural analogues of this compound are primarily driven by structure-activity relationship (SAR) studies, aiming to identify key structural features responsible for their biological activity. These studies often involve modifying specific parts of a lead compound, such as S3I-201, to generate a library of derivatives with varied properties researchgate.netwikipedia.org.
Strategic Modifications within the Salicylic (B10762653) Acid Scaffold of this compound Analogues
Within the context of the reported research on this compound and its analogues, the salicylic acid moiety of the core structure was generally kept constant. This decision was often made due to the significant synthetic effort that would be required to modify this particular component, as it is a known phosphotyrosine mimetic crucial for the compound's interaction with its biological target wikipedia.org. Therefore, strategic modifications were primarily directed towards other parts of the molecule.
Exploration of Sulfonamide and Amide Linkage Variations in this compound Derivatives
A significant area of exploration in the design of this compound derivatives involved variations within the sulfonamide and amide linkages, specifically at a position referred to as the "X group" in relevant studies. This modification was crucial for probing the compound's interaction with its target and optimizing its inhibitory activity researchgate.net.
Different functionalities were introduced at this X position, leading to various analogues:
When X was an oxygen atom (O), the analogue SF-1-121 was formed, exhibiting an IC50 of 43 µM researchgate.net.
Replacing X with an unprotected amine (NH) resulted in SF-1-083, with an IC50 of 95 µM researchgate.net.
A methylated nitrogen (NCH3) at the X position yielded SF-1-066, demonstrating a more potent IC50 of 35 µM researchgate.net.
this compound itself features a tert-butoxycarbonyl-protected nitrogen (NBoc) at this position, showing an IC50 of 115 µM researchgate.net.
The following table summarizes the impact of X-group variations on the inhibitory activity (IC50) of selected this compound analogues:
| Inhibitor | X Group | IC50 (µM) |
| SF-1-121 | O | 43 |
| SF-1-083 | NH | 95 |
| SF-1-066 | NCH3 | 35 |
| This compound | NBoc | 115 |
Stereoselective Synthetic Approaches to Enantiomers and Diastereomers of this compound
Despite the inherent complexity and potential chirality within the structure of this compound, specific details regarding stereoselective synthetic approaches to its individual enantiomers or diastereomers were not identified in the available search results. While stereoselectivity is a critical aspect in the synthesis of many complex molecules and pharmaceutical agents due to the significant impact of stereochemistry on biological properties, the reviewed literature primarily focused on the general synthetic routes and structural modifications for activity optimization rather than the isolation or targeted synthesis of specific stereoisomers of this compound wikipedia.orgfishersci.comclinisciences.comum.ac.irfluoroprobe.com.
Molecular and Cellular Mechanistic Investigations of Sf 1 087
Induction of Apoptosis by SF-1-087 in Specific Cellular Systems (e.g., K562 and MV-4-11 Leukemia Cells)
This compound has been identified as a potent small molecule inhibitor with significant activity in human leukemia cell lines. Investigations into its cellular effects have demonstrated its capacity to induce apoptosis in specific cellular systems, notably the K562 and MV-4-11 human leukemia cell lines. umh.es
In studies evaluating this compound, alongside other lead agents, a potent induction of apoptosis was observed in both K562 and MV-4-11 cells. The half maximal inhibitory concentration (IC50) values for apoptosis induction were approximately 20 µM. umh.es This apoptotic effect was found to correlate with the selective suppression of STAT5 phosphorylation and the inhibition of STAT5 target genes, including cyclin D1, cyclin D2, C-MYC, and MCL-1. umh.es
The following table summarizes the observed apoptotic activity of this compound in the specified leukemia cell lines:
| Cellular System | Apoptosis Induction (IC50) | Correlated Mechanism |
| K562 Leukemia Cells | ~20 µM umh.es | Selective suppression of STAT5 phosphorylation; inhibition of STAT5 target genes (cyclin D1, cyclin D2, C-MYC, MCL-1) umh.es |
| MV-4-11 Leukemia Cells | ~20 µM umh.es | Selective suppression of STAT5 phosphorylation; inhibition of STAT5 target genes (cyclin D1, cyclin D2, C-MYC, MCL-1) umh.es |
Investigation of this compound's Influence on STAT3 Dimerization and DNA Binding (In Vitro/Cellular)
While Signal Transducer and Activator of Transcription 3 (STAT3) is a well-investigated target in cancer therapy, this compound has been characterized primarily for its selectivity towards Signal Transducer and Activator of Transcription 5 (STAT5). umh.es this compound is reported as a STAT5-selective inhibitor, demonstrating greater than 3-fold specificity for STAT5 compared to STAT1 and STAT3. umh.es
This selectivity suggests that this compound's primary mechanism of action does not involve directly influencing STAT3 dimerization and DNA binding. Instead, its observed cellular effects, such as apoptosis induction in leukemia cells, are correlated with the potent and selective suppression of STAT5 phosphorylation and the subsequent inhibition of STAT5-regulated genes. umh.es Therefore, the influence of this compound is directed towards STAT5 signaling rather than STAT3 dimerization and DNA binding.
Preclinical in Vitro Studies and Biological Target Engagement of Sf 1 087
Evaluation of SF-1-087 in Human Leukemia Cell Lines (K562 and MV-4-11)
Preclinical investigations have assessed the efficacy of this compound in human leukemia cell lines, specifically K562 and MV-4-11. These cell lines are frequently utilized models for studying chronic myeloid leukemia (K562) and acute myeloid leukemia (MV-4-11). researcherslinks.com
Dose-Dependent Cellular Responses to this compound in Leukemia Models
This compound has demonstrated potent induction of apoptosis in both K562 and MV-4-11 human leukemia cells, with reported IC50 values of approximately 20 µM. researcherslinks.com This cytotoxic effect was observed to correlate with the selective suppression of STAT5 phosphorylation. researcherslinks.com In K562 leukemia cells, this compound, alongside other STAT5 inhibitors like BP-1-107, BP-1-108, and SF-1-088, exhibited a dose-dependent inhibition of STAT5 phosphorylation after six hours of exposure, confirming their inhibitory effect on oncogene-mediated STAT5 activation in tumor cells. wikipedia.org
Table 1: Apoptosis Induction by this compound in Human Leukemia Cell Lines
| Cell Line | Apoptosis IC50 (µM) |
| K562 | ~20 |
| MV-4-11 | ~20 |
Specificity Profiling of this compound Against STAT1 and STAT3 (In Vitro)
This compound has been identified as a STAT5-selective inhibitor. In in vitro screens conducted against STAT5, STAT3, and STAT1 proteins, this compound demonstrated a K_i (inhibition constant) of less than 5 µM for STAT5. researcherslinks.com Critically, it exhibited greater than 3-fold specificity for STAT5 when compared to STAT1 and STAT3. researcherslinks.com Further profiling revealed that this compound has an IC50 of 115 µM against STAT3. researchgate.net This indicates a notable preference for inhibiting STAT5 over other STAT family members.
Table 2: In Vitro Specificity Profile of this compound
| Target Protein | K_i / IC50 (µM) | Specificity vs. STAT5 |
| STAT5 | < 5 (K_i) | N/A |
| STAT1 | > 15 (estimated) | >3-fold less potent |
| STAT3 | 115 (IC50) | >3-fold less potent |
Note: The >3-fold specificity for STAT5 over STAT1 and STAT3, combined with a STAT5 K_i < 5 µM, implies an estimated K_i/IC50 of >15 µM for STAT1 and STAT3. researcherslinks.comresearchgate.net
Assessment of Apoptosis Induction by this compound in Cellular Assays
As mentioned, this compound potently induces apoptosis in human leukemia cell lines K562 and MV-4-11, with IC50 values around 20 µM. researcherslinks.com This induction of programmed cell death is a key mechanism of its antileukemia activity and is directly correlated with its ability to suppress STAT5 phosphorylation. researcherslinks.com
Analysis of STAT5 Target Gene Expression Profiles in Response to this compound Treatment (In Vitro)
The inhibitory action of this compound on STAT5 phosphorylation translates into the suppression of STAT5 target gene expression. Studies have shown that this compound effectively inhibits the expression of several genes known to be regulated by STAT5, including cyclin D1, cyclin D2, C-MYC, and MCL-1. researcherslinks.comwikipedia.orgnih.gov These genes are crucial for cell proliferation and survival, and their downregulation contributes to the observed antileukemic effects of this compound. researcherslinks.com
Cellular Uptake and Intracellular Distribution Studies of this compound (In Vitro Models)
Specific research findings detailing the cellular uptake mechanisms and intracellular distribution of this compound in in vitro models were not available in the provided literature. General mechanisms of cellular uptake for various compounds and nanoparticles typically involve processes such as endocytosis (e.g., clathrin-mediated, caveola-mediated, macropinocytosis) or passive diffusion, which determine their intracellular localization and subsequent biological effects. nih.govaginganddisease.orgacs.orgwilhelm-lab.comrsc.org However, specific studies on this compound's entry pathways or its precise intracellular localization were not found.
Advanced Characterization Techniques and Computational Modeling for Sf 1 087
Spectroscopic Analysis for Structural Confirmation and Purity Assessment of SF-1-087
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure and the quantification of its purity. For this compound, techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provide definitive evidence of its atomic composition, connectivity, and three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of this compound and identifying its metabolic products in research-focused cellular studies. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically within 1-2 ppm), HRMS allows for the calculation of a unique elemental formula. nih.gov
For the parent compound, this compound, an ESI-QTOF (Electrospray Ionization-Quadrupole Time-of-Flight) mass spectrometer would be used to obtain a high-resolution mass spectrum. The experimentally measured mass is then compared against the theoretical exact mass calculated from its chemical formula to confirm its identity.
In a research context, when this compound is introduced to cellular systems (e.g., human leukemia cells like K562 or MV-4-11), it may undergo metabolic transformation. nih.gov HRMS is critical for identifying these metabolites. youtube.com The process involves comparing the metabolomic profiles of treated versus untreated cells. New mass spectral features in the treated samples are flagged as potential metabolites. Tandem mass spectrometry (MS/MS) is then performed on these features; the fragmentation pattern of a suspected metabolite is compared to that of the parent compound (this compound) to identify the site of metabolic modification (e.g., hydroxylation, glucuronidation).
Table 1: Hypothetical HRMS Data for this compound This table represents expected data from a standard HRMS analysis.
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C₃₂H₃₈N₄O₇S | The elemental composition of this compound. |
| Theoretical Exact Mass | 622.2461 | The calculated monoisotopic mass of the neutral molecule. |
| Ionization Mode | ESI+ | Electrospray ionization in positive mode is typically used. |
| Observed Ion | [M+H]⁺ | The protonated molecular ion observed in the mass spectrum. |
| Expected m/z | 623.2539 | The theoretical mass-to-charge ratio for the protonated ion. |
| Measured m/z | 623.2535 | A hypothetical experimentally measured m/z value. |
| Mass Accuracy (ppm) | -0.64 ppm | The deviation between expected and measured m/z, confirming the elemental formula. |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and three-dimensional structure of an organic molecule like this compound in solution. nih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's framework.
¹H NMR: This experiment identifies all the unique proton environments in the this compound molecule. The chemical shift (δ) of each proton signal indicates its electronic environment, the integration reveals the number of protons of that type, and the splitting pattern (multiplicity) shows the number of neighboring protons.
¹³C NMR: This technique identifies the different carbon environments within the molecule, providing a map of the carbon skeleton.
These NMR techniques collectively allow for the unambiguous assignment of every proton and carbon atom in the this compound structure, confirming its identity and providing a stringent measure of its purity.
Computational Chemistry and Molecular Modeling of this compound
Computational methods provide invaluable insights into the molecular behavior of this compound, from its interaction with its biological target to its intrinsic electronic properties. These in silico approaches complement experimental data and guide further drug development efforts.
This compound functions by inhibiting the STAT5 protein, a key signaling protein implicated in several human cancers. nih.gov It achieves this by binding to the Src Homology 2 (SH2) domain of STAT5, which is crucial for STAT5 dimerization and activation. researchgate.netnih.gov Molecular docking simulations are used to predict and analyze the binding pose of this compound within the STAT5 SH2 domain.
Using software like Genetically Optimized Ligand Docking (GOLD), this compound is computationally placed into the crystal structure of the STAT5a SH2 domain (e.g., PDB: 1Y1U). researchgate.net These simulations reveal the specific molecular interactions that stabilize the complex:
Phosphotyrosine (pTyr) Binding Site: The salicylic (B10762653) acid portion of this compound is predicted to occupy the critical pTyr binding pocket, forming hydrogen bonds with key polar residues such as Arg618, Lys600, and Ser622. researchgate.net This mimics the natural binding of a phosphorylated tyrosine residue.
Hydrophobic Interactions: The cyclohexylbenzyl group extends into a hydrophobic pocket, engaging in van der Waals interactions with residues like Leu643 and the side chain of Lys644. researchgate.net
Additional Interactions: Other functional groups on the this compound scaffold make further contacts with various subpockets within the SH2 domain, enhancing binding affinity and selectivity. researchgate.net
These simulations provide a structural basis for the inhibitory activity of this compound and are critical for designing new analogs with improved potency.
Table 2: Predicted Key Interactions between this compound and STAT5a SH2 Domain
| This compound Moiety | STAT5a Residue(s) | Interaction Type | Significance |
|---|---|---|---|
| Salicylic Acid | Arg618, Lys600, Ser622 | Hydrogen Bonding | Anchors the inhibitor in the critical phosphotyrosine binding pocket. researchgate.net |
| Cyclohexylbenzyl | Leu643, Lys644 | Hydrophobic Interactions | Enhances binding affinity by occupying a non-polar sub-pocket. researchgate.net |
| Sulfonamide Linker | Surrounding residues | van der Waals contacts | Provides structural rigidity and positions other functional groups. |
Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to investigate the electronic structure and intrinsic reactivity of this compound. youtube.com These calculations can determine a variety of molecular properties:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for receptor binding.
Partial Atomic Charges: These calculations quantify the charge on each atom, providing further insight into the molecule's polarity and its potential for electrostatic interactions with the STAT5 SH2 domain.
This detailed electronic information helps to rationalize the observed structure-activity relationships and can guide the design of new inhibitors with optimized electronic properties for enhanced binding.
Chemoinformatics and Data Mining Approaches for this compound Related Compound Libraries
This compound was identified from an in vitro screen of a focused library of approximately 150 SH2 domain-binding, salicylic acid-containing inhibitors. nih.gov This highlights the power of chemoinformatics and library-based approaches in drug discovery. nih.gov
Chemoinformatics tools are essential for designing and analyzing such compound libraries. nih.gov For libraries related to this compound, these approaches are used to:
Scaffold Analysis: The core structure of this compound can be used as a query to search larger virtual or commercial databases (like ZINC DB or Asinex) for compounds with similar scaffolds. nih.govasinex.com This allows for the rapid identification of new potential STAT5 inhibitors.
Diversity and Clustering Analysis: Algorithms can be used to group compounds within a library based on structural similarity (e.g., using molecular fingerprints and clustering algorithms). lifechemicals.com This ensures that a screening library has broad chemical diversity around the core this compound scaffold, maximizing the chances of identifying structure-activity relationship (SAR) trends.
Virtual Screening: Larger compound libraries can be computationally screened against the STAT5 SH2 domain structure using the docking methods described previously. This in silico approach prioritizes a smaller, more manageable set of compounds for synthesis and biological testing, making the discovery process more efficient.
These data mining and chemoinformatic strategies are crucial for exploring the chemical space around this compound to discover next-generation inhibitors with superior therapeutic profiles.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| BP-1-107 |
| BP-1-108 |
Future Directions and Emerging Research Avenues for Sf 1 087 Based Chemical Biology
Development of Novel Synthetic Analogues with Improved Molecular Specificity
While SF-1-087 exhibits notable selectivity, demonstrating over 3-fold specificity for STAT5 compared to STAT1 and STAT3, the development of novel synthetic analogues remains a critical avenue for future research. nih.govnih.gov The primary goal is to further enhance its molecular specificity for STAT5, thereby minimizing potential off-target effects and improving its therapeutic index. This involves a systematic exploration of the structure-activity relationship (SAR) around the this compound scaffold. Synthetic modifications could focus on altering key functional groups or introducing new substituents to optimize interactions with the STAT5 SH2 domain binding pocket. Such efforts aim to achieve not only superior selectivity but also potentially increased potency, improved pharmacokinetic properties, and reduced susceptibility to metabolic degradation. The rational design and synthesis of these analogues will be guided by detailed structural insights into the STAT5-SF-1-087 interaction, aiming to fine-tune the molecular recognition profile.
Exploration of this compound's Utility as a Chemical Probe for STAT Signaling Pathways
This compound's established role as a potent and selective inhibitor of the STAT5-SH2 domain positions it as an invaluable chemical probe for dissecting the complexities of STAT signaling pathways. nih.govnih.gov Its utility extends beyond direct therapeutic application to fundamental chemical biology research. Future directions include leveraging this compound to:
Elucidate STAT5's precise roles: Investigate the specific contributions of STAT5 in various cellular processes beyond cancer, such as immune responses, differentiation, and development, by selectively perturbing its activity.
Map downstream regulatory networks: Utilize this compound to comprehensively identify and characterize the full spectrum of genes and proteins regulated by STAT5 activation in different cellular contexts.
Uncover pathway crosstalk: Explore how STAT5 signaling interacts and integrates with other critical cellular pathways, such as JAK/STAT, MAPK, and PI3K/Akt, which are often dysregulated in disease. nih.govdupuytrens.orggentarget.commdpi.com
Validate therapeutic targets: Employ this compound in novel disease models to validate STAT5 as a therapeutic target and understand the consequences of its inhibition in a more holistic biological system.
As a chemical probe, this compound allows for rapid and reversible modulation of STAT5 activity, providing a powerful tool to dissect the temporal and spatial dynamics of STAT5-mediated signaling.
Integration of High-Throughput Screening Methodologies for Identifying this compound Potentiators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against specific biological targets. bmglabtech.com Future research will integrate HTS methodologies to identify novel compounds that act as "potentiators" of this compound. This approach involves screening compound libraries in the presence of this compound to identify agents that enhance its inhibitory effect on STAT5 activity or its downstream biological consequences. The objectives include:
Discovery of synergistic agents: Identify compounds that, when combined with this compound, produce a greater than additive inhibitory effect on STAT5, potentially allowing for lower effective doses of this compound.
Elucidation of novel mechanisms: Uncover new molecular pathways or targets that, when modulated, can enhance the efficacy of this compound, thereby providing deeper insights into STAT5 regulation and potential therapeutic vulnerabilities.
Overcoming resistance mechanisms: Identify potentiators that can restore this compound's efficacy in contexts where resistance mechanisms to STAT5 inhibition may emerge.
This HTS approach could involve cell-based assays measuring STAT5 phosphorylation, target gene expression, or cell viability, adapted for a high-throughput format.
Advanced In Vitro Systems for Deeper Mechanistic Insights into this compound's Cellular Actions
Traditional two-dimensional (2D) cell culture models, while useful for initial screening, often fail to fully recapitulate the complex physiological environment and cellular interactions found in vivo. mdpi.com To gain deeper mechanistic insights into this compound's cellular actions, future research will increasingly utilize advanced in vitro systems, including:
Three-dimensional (3D) cell cultures: Spheroids and organoids offer more physiologically relevant models, mimicking tissue architecture, cell-cell interactions, and gradients of nutrients and oxygen. mdpi.com Studying this compound in these systems can reveal its impact on complex cellular phenotypes like differentiation, migration, and invasion in a more realistic context.
Microphysiological systems (MPSs) / Organs-on-a-chip: These sophisticated platforms integrate multiple cell types and fluid flow, simulating organ-level functions and inter-organ communication. mdpi.com MPSs can provide unprecedented opportunities to study this compound's pharmacodynamics, metabolism, and potential off-target effects in a highly controlled, yet physiologically relevant, environment.
Patient-derived models: Utilizing patient-derived organoids or primary cells in advanced in vitro systems can offer personalized insights into this compound's efficacy and mechanism of action in specific disease subtypes. nih.gov
These advanced models will enable a more comprehensive understanding of how this compound modulates STAT5 signaling within a complex cellular milieu, including its long-term effects and adaptive responses.
Computational Design of Next-Generation this compound Derivatives Based on Structural Insights
Computational chemistry and structural biology play a pivotal role in the rational design of improved chemical compounds. mdpi.comrsc.orgmdpi.com Future efforts will focus on leveraging these disciplines to design next-generation this compound derivatives. Key approaches include:
Molecular Docking and Dynamics Simulations: Gaining a precise understanding of how this compound binds to the STAT5-SH2 domain is crucial. Molecular docking can predict binding poses, while molecular dynamics simulations can assess the stability of the compound-target complex and conformational changes upon binding. mdpi.commdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on existing this compound analogues and their biological activities can identify key chemical features that correlate with potency and selectivity. nih.gov This information can then guide the design of new compounds with optimized properties.
De Novo Design: Utilizing computational algorithms to generate entirely new chemical scaffolds that are predicted to bind with high affinity and specificity to the STAT5-SH2 domain, potentially overcoming limitations of the current this compound scaffold.
Virtual Screening: Large chemical libraries can be virtually screened against the STAT5-SH2 domain to identify novel hit compounds that share similar binding characteristics with this compound or offer improved profiles. mdpi.commdpi.com
These computational insights will guide the synthesis of new this compound derivatives with enhanced potency, improved selectivity, better metabolic stability, and favorable pharmacokinetic profiles, accelerating the development of more effective STAT5 inhibitors.
常见问题
Q1. How should researchers formulate a focused research question for studying SF-1-087?
Methodological Answer: Begin by identifying gaps in existing literature through systematic reviews of peer-reviewed studies. Align the question with this compound’s unique properties (e.g., structural characteristics, biochemical interactions) and ensure feasibility within experimental constraints. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) for hypothesis-driven questions. Avoid overly broad inquiries; instead, specify mechanistic pathways or comparative analyses (e.g., "How does this compound modulate [specific receptor] compared to analogous compounds?"). Refine iteratively with feedback from domain experts .
Q. Q2. What are best practices for conducting a literature review on this compound?
Methodological Answer: Use databases like PubMed, Scopus, and Web of Science with advanced search operators (e.g., Boolean terms, filters by publication date). Prioritize high-impact journals and avoid unreliable sources (e.g., ). Extract data into structured tables comparing synthesis methods, biological targets, and contradictory findings. Critically evaluate study designs for biases, such as small sample sizes or lack of controls. Document search strategies transparently to ensure reproducibility .
Q. Q3. How to design initial experiments to characterize this compound’s physicochemical properties?
Methodological Answer: Start with orthogonal analytical techniques:
- Purity : HPLC with UV/Vis detection (specify column type, mobile phase).
- Stability : Accelerated degradation studies under varying pH/temperature.
- Solubility : Shake-flask method with solvents of physiological relevance.
Include negative controls (e.g., solvent-only samples) and triplicate measurements to assess variability. Reference standardized protocols (e.g., ICH guidelines) for validation .
Advanced Research Questions
Q. Q4. How should researchers resolve contradictions in published data on this compound’s efficacy?
Methodological Answer:
- Reanalyze methodologies : Compare experimental conditions (e.g., cell lines, dosing regimens). For instance, discrepancies in IC50 values may arise from differences in assay endpoints (e.g., ATP viability vs. apoptosis markers).
- Statistical meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
- Contextual factors : Evaluate batch-to-batch variability in this compound synthesis or species-specific responses. Publish negative findings to reduce publication bias .
Q. Q5. What strategies optimize this compound’s synthesis protocol for reproducibility?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., catalyst concentration, reaction time).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.
- Characterization : Validate intermediates via NMR and mass spectrometry. Document deviations rigorously in supplementary materials for peer scrutiny .
Q. Q6. Which statistical methods are appropriate for analyzing this compound’s dose-response heterogeneity?
Methodological Answer:
- Multivariate regression : Adjust for covariates (e.g., cell confluency, passage number).
- Machine learning : Apply clustering algorithms (e.g., k-means) to identify subpopulations with divergent responses.
- Bayesian hierarchical models : Quantify uncertainty in dose-response curves. Always report effect sizes with 95% confidence intervals, avoiding misuse of "significance" without p-value thresholds .
Data Presentation & Reproducibility
Q. Q7. How to present complex datasets (e.g., omics profiles) in this compound studies?
Methodological Answer:
- Visualization : Use volcano plots for differential expression data (log2 fold-change vs. adjusted p-values).
- Supplementary tables : Include raw data (e.g., .csv files) with metadata (instrument parameters, normalization methods).
- FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
Q. Q8. What steps ensure experimental reproducibility in this compound research?
Methodological Answer:
- Protocol granularity : Specify equipment models (e.g., Thermo Fisher Q Exactive HF-X for proteomics).
- Reagent validation : Use lot-controlled chemicals and authenticate cell lines via STR profiling.
- Independent replication : Collaborate with external labs to confirm key findings. Pre-register protocols on platforms like Open Science Framework .
Cross-Disciplinary & Ethical Considerations
Q. Q9. How can computational modeling enhance this compound’s mechanistic studies?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins.
- QSAR models : Corrogate structural features (e.g., logP, polar surface area) with bioavailability. Validate predictions via in vitro assays .
Q. Q10. What ethical guidelines apply to this compound research involving animal models?
Methodological Answer:
- 3Rs framework : Replace animals with in vitro models where possible; refine procedures to minimize suffering.
- Compliance : Adhere to ARRIVE guidelines for reporting and obtain IACUC approval. Disclose funding sources and conflicts of interest transparently .
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